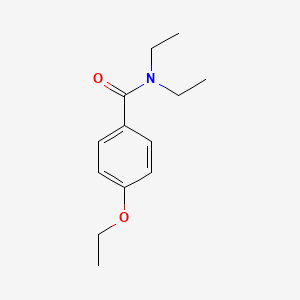

4-ethoxy-N,N-diethylbenzamide

Description

Classification and Structural Features within the Benzamide (B126) Class of Organic Compounds

4-ethoxy-N,N-diethylbenzamide belongs to the family of organic compounds known as benzamides. The fundamental structure of a benzamide consists of a benzene (B151609) ring directly bonded to an amide functional group (-C(=O)N-). ontosight.ai In the case of this compound, the core benzamide structure is modified with specific substituents that define its unique identity.

The nomenclature "4-ethoxy" indicates the presence of an ethoxy group (-O-CH₂CH₃) attached to the fourth carbon atom of the benzene ring, which is the para position relative to the amide group attachment point. The "N,N-diethyl" prefix specifies that the nitrogen atom of the amide group is bonded to two ethyl (-CH₂CH₃) groups. This makes it a tertiary amide.

The key structural features are:

Aromatic Ring: A central benzene ring.

Amide Linkage: A carbonyl group connected to a nitrogen atom, which links the aromatic ring to the diethylamino group.

Ethoxy Group: An electron-donating group at the para-position, which can influence the electron density of the aromatic ring and its reactivity.

N,N-diethyl Group: Two ethyl substituents on the amide nitrogen, which contribute to the molecule's steric bulk and lipophilicity.

These features collectively determine the compound's physicochemical properties, such as its solubility, boiling point, and reactivity. For instance, the presence of the polar amide group allows for hydrogen bonding, while the hydrocarbon portions (ethoxy and diethyl groups) contribute to its nonpolar character.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 67272-97-3 | chemsrc.comchemicalbook.comfinetechchem.com |

| Molecular Formula | C13H19NO2 | chemsrc.comfinetechchem.com |

| Molecular Weight | 221.295 g/mol | chemsrc.com |

| Boiling Point | 357°C at 760 mmHg | chemsrc.comfinetechchem.com |

| Density | 1.013 g/cm³ | chemsrc.comfinetechchem.com |

| Flash Point | 169.7°C | chemsrc.com |

| Index of Refraction | 1.509 | chemsrc.com |

Historical Development of Research on N,N-Diethylbenzamide Derivatives

The research history of N,N-diethylbenzamide derivatives is notably linked to the development of insect repellents. In the mid-20th century, extensive screening programs were initiated to find effective compounds for protection against disease-carrying insects. nih.gov N,N-diethylbenzamide itself was identified as a highly effective repellent. nih.gov However, a significant drawback was its tendency to cause skin irritation, which limited its practical use. nih.govnih.gov

This challenge spurred further research into derivatives of N,N-diethylbenzamide with the goal of retaining the repellent efficacy while reducing skin irritation. This line of inquiry led to the synthesis and testing of various substituted N,N-diethylbenzamides. nih.gov The most successful and widely known outcome of this research was the development of N,N-diethyl-m-toluamide (DEET). nih.govwikipedia.org DEET, a structural analog where a methyl group is added to the meta-position of the benzene ring, proved to be an exceptionally effective and safer alternative, eventually becoming the gold standard for insect repellents. nih.govwikipedia.org

The development of DEET from the initial discovery of N,N-diethylbenzamide's repellent properties illustrates a classic example of structure-activity relationship (SAR) studies in medicinal and agricultural chemistry. Researchers systematically modified the parent compound to optimize its properties, a strategy that continues to be fundamental in the design of new functional molecules.

Broader Significance of Substituted Benzamide Scaffolds in Modern Organic Synthesis and Materials Science

The substituted benzamide scaffold, the core structure of this compound, is of significant importance in various areas of modern science. Its prevalence in natural products and its versatility as a synthetic building block have made it a valuable motif in both organic synthesis and materials science. researchgate.net

In Organic Synthesis and Medicinal Chemistry:

Pharmaceuticals: Substituted benzamides are a common feature in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, antitumor, and antimicrobial effects. researchgate.netresearchgate.net The amide bond is a key structural element in many biologically active molecules.

Synthetic Intermediates: The benzamide functional group can be chemically transformed into other functional groups, making these compounds useful as intermediates in the synthesis of more complex molecules. For example, they can be used as precursors for the synthesis of amines and nitriles. researchgate.net

Directed ortho-Metalation (DoM): The amide group in N,N-disubstituted benzamides can act as a directed metalating group, allowing for the selective functionalization of the ortho-position of the benzene ring. This is a powerful tool in organic synthesis for creating highly substituted aromatic compounds. nih.gov

In Materials Science:

Polymers and Foldamers: The ability of amide groups to form strong hydrogen bonds makes the benzamide scaffold a useful component in the design of polymers and foldamers—artificial molecules that mimic the folding behavior of proteins. researchgate.net These ordered structures can have unique properties and potential applications in areas like molecular recognition and catalysis.

Chelating Agents: Benzamide derivatives have been shown to act as effective chelating agents, capable of binding to metal ions. researchgate.net This property is of interest for applications in areas such as metal extraction, catalysis, and the development of sensors.

Properties

IUPAC Name |

4-ethoxy-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11-7-9-12(10-8-11)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKLTZHPOPBYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323992 | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67272-97-3 | |

| Record name | NSC405391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ethoxy-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethylbenzamide and Functionalized Analogs

Classical Amidation Reactions

The formation of the amide bond is a fundamental transformation in organic chemistry, and classical methods remain highly relevant for the synthesis of N,N-diethylbenzamide and its analogs. These methods typically involve the reaction of a carboxylic acid derivative with an amine.

Acyl Halide-Amine Condensation Routes

One of the most common and established methods for preparing amides is the reaction between an acyl halide and an amine. pressbooks.pub This reaction is generally rapid and efficient. For the synthesis of N,N-diethylbenzamide, benzoyl chloride is reacted with diethylamine (B46881). A key consideration in this reaction is the neutralization of the hydrogen chloride (HCl) byproduct. Typically, two equivalents of the amine are used: one to form the amide and the second to act as a base to sequester the HCl. pressbooks.pub Alternatively, an inexpensive base like sodium hydroxide (B78521) can be used. pressbooks.pub

A specific example is the preparation of 4-ethoxy-N,N-diethylbenzamide. This synthesis involves two main steps:

Acid Chloride Formation : 4-Ethoxybenzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 4-ethoxybenzoyl chloride. This reaction is typically carried out under anhydrous conditions.

Amidation : The resulting 4-ethoxybenzoyl chloride is then reacted with diethylamine. A polar aprotic solvent is often used, and a base like triethylamine (B128534) is added to neutralize the HCl formed during the reaction. This process leads to the formation of this compound with high yields.

A general procedure for the synthesis of N,N-diethylbenzamides via the acyl halide route is presented below:

| Step | Reactants | Reagents | Product | Typical Yield |

| 1 | Carboxylic Acid (e.g., 4-Ethoxybenzoic acid) | Thionyl chloride or Oxalyl chloride | Acyl Chloride (e.g., 4-Ethoxybenzoyl chloride) | High |

| 2 | Acyl Chloride | Diethylamine, Triethylamine | N,N-Diethylbenzamide (e.g., this compound) | 85-92% |

Dehydro-Condensation Strategies for Amide Bond Formation, including Triazine-Based Reagents

Dehydro-condensation reactions provide a direct route to amides from carboxylic acids and amines, avoiding the need to first prepare a more reactive carboxylic acid derivative like an acyl halide. A variety of coupling reagents have been developed to facilitate this transformation. Among these, triazine-based reagents have emerged as powerful tools for amide bond formation due to their efficiency and mild reaction conditions. beilstein-journals.orgmdpi.com

Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are effective for the dehydro-condensation of carboxylic acids and amines to yield amides. beilstein-journals.org These reactions can often be carried out in both organic and aqueous solvents. mdpi.comresearchgate.net The mechanism involves the formation of a reactive acyloxytriazine intermediate, which is susceptible to nucleophilic attack by the amine. beilstein-journals.org Another related and cost-effective system involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a tertiary amine like N-methylmorpholine (NMM). mdpi.com

The general scheme for triazine-mediated amide synthesis is as follows: Carboxylic Acid + Amine + Triazine Reagent → Amide + Byproducts

These methods offer the advantage of operational simplicity and high yields for a broad range of substrates. mdpi.comresearchgate.net

Palladium-Catalyzed Coupling Reactions

In recent years, palladium-catalyzed reactions have revolutionized the synthesis of complex aromatic compounds, including functionalized benzamides. These methods allow for the introduction of various substituents onto the aromatic ring with high selectivity.

Decarboxylative Ortho-Acylation of Tertiary Benzamides

Palladium catalysis has enabled the ortho-acylation of tertiary benzamides through a C-H activation strategy. nih.govnih.govacs.orgacs.org In this reaction, the N,N-dialkylamide group acts as a directing group, guiding the palladium catalyst to the ortho position of the aromatic ring. Arylglyoxylic acids or α-oxocarboxylic acids can be used as the acyl source in a decarboxylative process. nih.govacs.org

This methodology provides a direct route to ortho-acylated tertiary benzamides, which are valuable synthetic intermediates. nih.gov The reaction typically proceeds in good to excellent yields and is characterized by the insertion of palladium into the ortho C-H bond, followed by reaction with an acyl radical generated from the carboxylic acid precursor. nih.govacs.org

A representative reaction is shown below:

| Substrate | Acyl Source | Catalyst/Reagents | Product |

| Tertiary Benzamide (B126) | Arylglyoxylic Acid | Pd(TFA)₂, (NH₄)₂S₂O₈ | ortho-Acylated Tertiary Benzamide |

This reaction is notable for its high monoacylation selectivity. acs.org

C-N Cross-Coupling Methods for Introducing Aromatic Substituents

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming bonds between an aryl halide and an amine. acs.orgsyr.edu This methodology can be applied to the synthesis of functionalized benzamides. For instance, a bromo-substituted benzamide can be coupled with an amine or an amide to introduce a new nitrogen-based substituent onto the aromatic ring. beilstein-journals.org

The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the substrate scope and efficiency. syr.edubeilstein-journals.org This approach offers a versatile way to synthesize a wide array of substituted benzamides that might be difficult to access through other methods.

An example of a palladium-catalyzed C-N cross-coupling reaction is the synthesis of N-aryl benzamides from an aryl bromide and benzamide:

| Aryl Halide | Amine/Amide | Catalyst/Ligand/Base | Product |

| 4-Bromo-N,N-diethylbenzamide | Amine/Amide | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | N-Substituted-4-amino-N,N-diethylbenzamide |

This method has been successfully used in the synthesis of complex molecules, including biologically active compounds. syr.edu

Dehydrogenative/Oxidative Olefination of Tertiary Benzamides

The introduction of a carbon-carbon double bond onto the aromatic ring of a tertiary benzamide can be achieved through palladium- or rhodium-catalyzed dehydrogenative/oxidative olefination. orgsyn.org In this C-H functionalization reaction, the tertiary amide group directs the catalyst to the ortho position, where it facilitates the coupling with an olefin. orgsyn.org

This reaction provides a direct method for the synthesis of ortho-alkenylated benzamides. For example, N,N-diethylbenzamide can be reacted with styrene (B11656) in the presence of a rhodium catalyst and a copper oxidant to yield (E)-N,N-diethyl-2-styrylbenzamide with high selectivity for the mono-olefinated product. orgsyn.org While rhodium has been shown to be highly effective, palladium catalysts are also used for similar transformations. rsc.orgacs.org

The general reaction is as follows:

| Benzamide | Olefin | Catalyst/Oxidant | Product |

| N,N-Diethylbenzamide | Styrene | [Cp*RhCl₂]₂ / Cu(OAc)₂ | (E)-N,N-Diethyl-2-styrylbenzamide |

This method is valued for its efficiency and atom economy, as it avoids the pre-functionalization of the aromatic ring. orgsyn.org

Novel Synthetic Approaches

Modern organic synthesis has moved towards developing more efficient and selective methods for creating and modifying complex molecules. For benzamide derivatives, several novel approaches have emerged that provide alternatives to traditional synthetic routes. These methods often feature milder reaction conditions, greater tolerance of other functional groups, and unique mechanistic pathways that enable new types of transformations.

Mitsunobu Reaction for Benzamide Synthesis and Mechanistic Postulations

The Mitsunobu reaction is a versatile and powerful method in organic synthesis, renowned for its ability to convert primary and secondary alcohols into a wide array of other functional groups, typically with inversion of stereochemistry. wikipedia.orgresearchgate.net The reaction operates via a dehydration-condensation mechanism facilitated by a redox system, most commonly composed of a phosphine, such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgtcichemicals.com

While classically used for ester or ether formation from an alcohol, the Mitsunobu reaction has been adapted for the synthesis of N,N-diethylbenzamides directly from a benzoic acid and an amine. nih.gov This application is considered a non-classical use of the reaction, as it directly forms the amide bond. nih.gov The methodology has been successfully applied to produce ortho-, meta-, and para-substituted benzamides featuring both electron-donating and electron-withdrawing groups. nih.gov

The proposed mechanism for this transformation deviates from the classical pathway. nih.gov It begins with the nucleophilic attack of triphenylphosphine on DEAD, generating a betaine (B1666868) intermediate. wikipedia.org This intermediate deprotonates the carboxylic acid (e.g., 4-ethoxybenzoic acid). wikipedia.org Instead of the alcohol being the primary substrate, the carboxylate attacks the phosphonium (B103445) species to form an acyloxyphosphonium ion. nih.gov This activated intermediate is then susceptible to nucleophilic attack by the amine (e.g., diethylamine), leading to the formation of the desired N,N-disubstituted benzamide, such as this compound, and triphenylphosphine oxide as a byproduct. nih.govnih.gov

Table 1: Illustrative Scope of the Mitsunobu Reaction for Benzamide Synthesis

| Starting Carboxylic Acid | Starting Amine | Product |

| 4-Ethoxybenzoic Acid | Diethylamine | This compound |

| Benzoic Acid | Diethylamine | N,N-Diethylbenzamide |

| 4-Nitrobenzoic Acid | Diethylamine | 4-nitro-N,N-diethylbenzamide |

| 2-Methoxybenzoic Acid | Diethylamine | 2-methoxy-N,N-diethylbenzamide |

This table illustrates the general applicability of the Mitsunobu reaction for synthesizing various functionalized N,N-diethylbenzamide analogs based on findings reported in the literature. nih.gov

Hydrozirconation of Amides to Specific Intermediates

Hydrozirconation, primarily utilizing zirconocene (B1252598) chloride hydride (Cp₂Zr(H)Cl), known as Schwartz's reagent, represents a significant method for the selective reduction of amides. wikipedia.orgnih.gov This technique is particularly noted for its high chemoselectivity and mild reaction conditions. nih.govorganic-chemistry.org Rather than synthesizing the benzamide bond, hydrozirconation serves to functionalize pre-existing tertiary amides, such as this compound, by reducing them to specific intermediates, namely aldehydes. organic-chemistry.orgorgsyn.org

The reduction of tertiary amides with Schwartz's reagent is efficient for a range of aromatic and aliphatic substrates, proceeding in high yields with short reaction times and tolerating functional groups like esters that are often more easily reduced by other reagents. nih.govorgsyn.org The process is distinct from the reduction of secondary amides, which typically yield imines. strath.ac.uk

Mechanistic studies suggest that the reaction proceeds through the formation of a stable, 18-electron zirconacycle intermediate after the initial hydride delivery to the amide carbonyl. nih.govorgsyn.orgacs.org This intermediate is stable enough to be observed via NMR spectroscopy. nih.gov Upon workup with water or silica (B1680970) gel, this zirconacycle complex breaks down to afford the corresponding aldehyde. nih.govorgsyn.org Competition experiments have shown that the reagent preferentially reacts with tertiary amides where the nitrogen lone pair is more delocalized through resonance, which accounts for the high selectivity for amides over esters. nih.govacs.org

Table 2: Hydrozirconation of a Tertiary Benzamide with Schwartz's Reagent

| Starting Material | Reagent | Intermediate | Final Product (after workup) |

| This compound | Cp₂Zr(H)Cl | Zirconacycle Adduct | 4-ethoxybenzaldehyde (B43997) |

This table outlines the transformation of a tertiary benzamide to an aldehyde via a zirconacycle intermediate using Schwartz's reagent, a process applicable to functionalized analogs. nih.govorgsyn.org

Electrochemical Synthesis and Functionalization of Benzamide Derivatives (e.g., Shono Oxidation Analogs)

Electrochemical methods offer a powerful and "green" alternative for the synthesis and functionalization of organic compounds, using electrons as traceless reagents. researchgate.net For benzamide derivatives, these techniques can be applied both for the initial synthesis of the amide bond and for subsequent functionalization, most notably through processes analogous to the Shono oxidation. researchgate.netbeilstein-journals.org

One electrochemical approach allows for the synthesis of benzamides from benzaldehydes under very mild conditions. researchgate.net This process involves the initial formation of benzoin (B196080) from benzaldehyde (B42025), followed by amidation carried out by an electrochemically generated superoxide (B77818) anion, which acts as both a base and an oxidant to yield the final benzamide product in good yields. researchgate.net

More commonly, electrochemical methods are used to functionalize existing amides via the Shono oxidation. chem-station.com This anodic oxidation process activates the α-position of the N-alkyl group in an amide like this compound. beilstein-journals.orgchem-station.com The electrochemical oxidation generates a highly reactive N-acyliminium ion intermediate. beilstein-journals.orgchem-station.com This electrophilic species can then be trapped by a variety of nucleophiles present in the reaction medium. beilstein-journals.org For example, if the electrolysis is conducted in an alcohol solvent such as methanol, an α-methoxy group is introduced, forming an N,O-acetal. beilstein-journals.org This method allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the amine substituent. beilstein-journals.org Recent advancements using controlled potential electrolysis have expanded the scope of compatible nucleophiles, including other amides and sulfonamides, by preventing their unwanted oxidation. acs.org

Table 3: Functionalization of this compound via Shono-type Oxidation

| Starting Material | Key Intermediate | Nucleophile | Potential Product |

| This compound | N-Acyliminium Ion | Methanol (CH₃OH) | 4-ethoxy-N-(1-methoxyethyl)-N-ethylbenzamide |

| This compound | N-Acyliminium Ion | Cyanide (CN⁻) | 4-ethoxy-N-(1-cyanoethyl)-N-ethylbenzamide |

| This compound | N-Acyliminium Ion | Allyltrimethylsilane | 4-ethoxy-N-(1-but-3-enyl)-N-ethylbenzamide |

This table illustrates the versatility of the Shono oxidation for creating new bonds at the α-carbon of the N-ethyl group by trapping an electrochemically generated N-acyliminium ion with various nucleophiles. beilstein-journals.orgchem-station.com

Advanced Reaction Chemistry and Functional Group Transformations of Benzamide Scaffolds

Electrophilic Aromatic Substitution on the Benzamide (B126) Core (Theoretical Aspects)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) derivatives. masterorganicchemistry.comdalalinstitute.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the substituents already present. masterorganicchemistry.commsu.edu

In the case of 4-ethoxy-N,N-diethylbenzamide, the aromatic ring bears two substituents: the N,N-diethylcarboxamide group and the ethoxy group. The ethoxy group at the para position is a potent activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic π-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com This activating effect is most pronounced at the ortho and para positions relative to the ethoxy group.

Conversely, the N,N-diethylcarboxamide group is a deactivating group. The carbonyl carbon is electrophilic, and the nitrogen lone pair is delocalized onto the carbonyl oxygen, which reduces its ability to donate electron density to the aromatic ring. Inductively, the carbonyl group withdraws electron density from the ring. This deactivating effect is most pronounced at the ortho and para positions relative to the amide.

When both groups are present on the ring, the directing effects must be considered in tandem. The ethoxy group strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the amide, electrophilic attack would be directed to the positions ortho to the ethoxy group (positions 3 and 5). The N,N-diethylcarboxamide group is a meta-director. Thus, it would direct incoming electrophiles to the positions meta to itself (positions 3 and 5). In this case, the directing effects of both the activating ethoxy group and the deactivating amide group are synergistic, both favoring substitution at the 3 and 5 positions.

A general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.commsu.edu This is typically the rate-determining step. msu.edu In a subsequent fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Additions and Substitutions at the Amide Carbonyl

The carbonyl carbon of the N,N-diethylamide group in this compound is electrophilic and can be attacked by nucleophiles. However, tertiary amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like esters or acid chlorides. This is due to the resonance stabilization provided by the delocalization of the nitrogen lone pair onto the carbonyl oxygen.

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can add to the carbonyl group to form a tetrahedral intermediate. This intermediate is generally unstable and can collapse. In the case of tertiary amides, the leaving group would be a diethylamide anion, which is a poor leaving group. Therefore, under typical conditions, the tetrahedral intermediate is more likely to be protonated upon workup to yield a gem-diamino alcohol, or in some cases, the reaction can be driven to form a ketone if the intermediate can eliminate the diethylamine (B46881).

Hydrolysis of the amide bond to yield 4-ethoxybenzoic acid and diethylamine can be achieved under either acidic or basic conditions, though typically requiring forcing conditions such as prolonged heating. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, hydroxide (B78521) ion directly attacks the carbonyl carbon.

Reduction of the amide group is also a key transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding 4-ethoxy-N,N-diethylbenzylamine. Milder reducing agents have been developed to selectively reduce amides to aldehydes. For instance, hydrozirconation using Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to be effective for the reduction of N,N-diethylbenzamides to the corresponding aldehydes. nih.gov

Directed Ortho-Metalation Strategies for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. scirp.orgnih.gov This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. acs.orggoogle.ca

The N,N-diethylamide group is one of the most effective directing groups for DoM. nih.gov The lone pairs on the carbonyl oxygen and the amide nitrogen can coordinate to the lithium cation of the organolithium base, directing the deprotonation to the adjacent ortho position. nih.gov For this compound, this would mean deprotonation at the 2 and 6 positions. However, since the 4-position is substituted, only the 2-position is available for deprotonation.

The general procedure for DoM of an N,N-diethylbenzamide involves treating the substrate with a strong base like sec-butyllithium (B1581126) (sec-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). scirp.orgresearchgate.net The resulting aryllithium species is then reacted with an electrophile.

It is important to note that the presence of the ethoxy group could potentially lead to side reactions. For instance, the ether linkage could be cleaved by the strong base, although this is less likely at the low temperatures typically employed for DoM.

A study on the metalation of 3,5-dichloro-N,N-diethylbenzamide showed that under certain conditions, metalation can occur at the 4-position instead of the expected ortho position. scirp.org This highlights that the regioselectivity of metalation can be influenced by other substituents on the ring. scirp.org However, for this compound, the strong directing ability of the N,N-diethylamide group is expected to favor ortho-lithiation.

| Reaction | Reagents | Product | Reference |

| Directed ortho-metalation | 1. sec-BuLi, TMEDA, THF, -78 °C; 2. E⁺ | 2-substituted-4-ethoxy-N,N-diethylbenzamide | researchgate.net, scirp.org |

Chemoselective Transformations of Amide and Ether Linkages

The presence of both an amide and an ether functional group in this compound presents opportunities for chemoselective transformations. The relative reactivity of these two groups depends on the specific reagents and reaction conditions employed.

As mentioned earlier, the reduction of the amide group can be achieved with strong reducing agents like LiAlH₄. Under these conditions, the aromatic ether linkage is generally stable. However, certain reagents used for ether cleavage, such as boron tribromide (BBr₃), would likely also react with the amide group.

Selective reduction of the amide to an aldehyde in the presence of other functional groups is a significant challenge. However, reagents like lithium tris(diethylamino)aluminum hydride have shown some success in the chemoselective reduction of amides in the presence of other reducible functional groups. nih.gov A study on the hydrozirconation of amides demonstrated that N,N-diethylcinnamamides could be selectively reduced to the corresponding aldehydes without affecting the carbon-carbon double bond. nih.gov This suggests that it may be possible to selectively reduce the amide in this compound without affecting the ether linkage.

Conversely, selective cleavage of the aryl ether bond without affecting the amide is also a potential transformation. This is typically achieved using strong acids like HBr or HI, or with Lewis acids like BBr₃. Under these conditions, the amide may also be hydrolyzed, so careful control of the reaction conditions would be necessary to achieve selectivity.

| Transformation | Reagents | Selective Product | Reference |

| Amide Reduction to Aldehyde | Cp₂Zr(H)Cl | 4-ethoxybenzaldehyde (B43997) | nih.gov |

| Amide Reduction to Amine | LiAlH₄ | 4-ethoxy-N,N-diethylbenzylamine | nih.gov |

Stereoselective Synthesis of Chiral Benzamide Derivatives (if applicable to specific analogs)

While this compound itself is achiral, the benzamide scaffold can be a component of chiral molecules. Stereoselective synthesis of chiral benzamide derivatives is an important area of research, particularly for the preparation of biologically active compounds and chiral ligands. nih.govrsc.org

One approach to introduce chirality is through the stereoselective addition of nucleophiles to a prochiral benzamide derivative. For example, if a substituent on the benzamide ring or on the nitrogen atom creates a prochiral center, a chiral reagent or catalyst can be used to direct the addition of a nucleophile to one face of the molecule over the other.

Another strategy involves the use of a chiral auxiliary. A chiral amine could be used to form a chiral benzamide, and this chirality could then direct subsequent reactions on the molecule. For instance, the conjugate addition of lithium amides to α,β-unsaturated esters is a powerful method for the stereoselective synthesis of β-amino acids. beilstein-journals.org A similar strategy could be envisioned where a chiral benzamide derivative is used as a nucleophile or an electrophile in a stereoselective reaction.

The development of stereoselective methods for the synthesis of C-N atropisomeric amides, where restricted rotation around the C-N bond leads to chirality, is also an emerging field. rsc.org While not directly applicable to this compound, this highlights the potential for creating chiral structures based on the benzamide core.

The synthesis of chiral 1,2-diamino compounds can be achieved through the stereoselective reductive coupling of imines with a chiral allenamide, a reaction catalyzed by copper. nih.gov This demonstrates how amide-containing starting materials can be used to generate complex chiral molecules.

Spectroscopic Elucidation and Structural Characterization of Benzamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 4-ethoxy-N,N-diethylbenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be deciphered.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would feature a pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ethoxy group (H-3 and H-5) would appear as a doublet, while the protons ortho to the amide group (H-2 and H-6) would appear as another doublet further downfield.

The aliphatic region would contain signals for the N,N-diethyl and the 4-ethoxy groups. Due to restricted rotation around the C-N amide bond, the two ethyl groups on the nitrogen atom may become diastereotopic, potentially resulting in separate signals for each. researchgate.net This would lead to two quartets for the methylene (B1212753) (-CH₂-) protons and two triplets for the methyl (-CH₃) protons of the diethylamide moiety. However, at room temperature, these signals often appear as broad, coalesced peaks. purdue.eduacs.org The ethoxy group at the para-position would present a clean quartet for its methylene protons, coupled to a triplet from its terminal methyl protons.

| Predicted ¹H NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (H-2, H-6) | ~7.3-7.4 (d) |

| Aromatic Protons (H-3, H-5) | ~6.8-6.9 (d) |

| Ethoxy Methylene (-OCH₂CH₃) | ~4.1 (q) |

| Amide Methylene (-N(CH₂CH₃)₂) | ~3.3-3.5 (br s or q) |

| Ethoxy Methyl (-OCH₂CH₃) | ~1.4 (t) |

| Amide Methyl (-N(CH₂CH₃)₂) | ~1.1-1.2 (br s or t) |

d = doublet, q = quartet, t = triplet, br s = broad singlet. Chemical shifts are predictions based on analogous structures.

The proton-decoupled ¹³C NMR spectrum is expected to display nine unique carbon signals, corresponding to each carbon atom in a distinct chemical environment. The most downfield signal would be the carbonyl carbon of the amide group. The four aromatic carbons would appear in the typical range of 110-165 ppm, with the carbon attached to the ethoxy group (C-4) being the most shielded and the carbon attached to the amide (C-1) appearing at a lower field. The aliphatic region would show four signals: one for the ethoxy methylene carbon, one for the amide methylene carbons, and one for each of the methyl carbons. Similar to ¹H NMR, the amide ethyl signals may be broadened due to restricted rotation. acs.org

| Predicted ¹³C NMR Data for this compound | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~171 |

| Aromatic C-4 (-O) | ~160 |

| Aromatic C-1 (-C=O) | ~129 |

| Aromatic C-2, C-6 | ~128 |

| Aromatic C-3, C-5 | ~114 |

| Ethoxy Methylene (-OCH₂) | ~63 |

| Amide Methylene (-NCH₂) | ~43, 39 (may be broad or averaged) |

| Ethoxy Methyl (-OCH₂CH₃) | ~15 |

| Amide Methyl (-NCH₂CH₃) | ~14, 13 (may be broad or averaged) |

Chemical shifts are predictions based on analogous structures. purdue.eduacs.org

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. wiley.com

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the ortho and meta protons on the aromatic ring, between the methylene and methyl protons of the ethoxy group, and within the N-ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the link from the amide methylene protons to the carbonyl carbon and the aromatic C-1, and from the ethoxy methylene protons to the aromatic C-4, thus confirming the connectivity of the major fragments of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. epfl.ch The spectrum would be dominated by a very strong absorption band for the amide C=O stretch (Amide I band). Other key absorptions would include C-H stretching from the aromatic and aliphatic groups, C=C stretching within the aromatic ring, and the characteristic asymmetric and symmetric C-O-C stretching of the aryl ether linkage.

| Predicted IR Absorption Bands for this compound | |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| Amide C=O Stretch (Amide I) | ~1630 (strong) |

| Aromatic C=C Stretch | 1600, 1580, 1480 |

| Aryl Ether C-O-C Asymmetric Stretch | ~1250 (strong) |

| Aryl Ether C-O-C Symmetric Stretch | ~1040 |

Frequencies are predictions based on typical values for these functional groups. epfl.ch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₁₃H₁₉NO₂, giving a molecular weight of 221.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 221.

The fragmentation pattern would likely involve several key cleavages. A primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical (•CH₃) to give a fragment at m/z 206, or more significantly, the formation of the N,N-diethylaminomethylidene cation at m/z 100 upon cleavage of the bond between the carbonyl carbon and the aromatic ring. Another prominent fragment would be the 4-ethoxybenzoyl cation at m/z 149, formed by cleavage of the amide C-N bond. Further fragmentation of this ion could lead to the loss of an ethyl group (•C₂H₅) to give a fragment at m/z 121, followed by the loss of carbon monoxide (CO) to yield a phenyl cation at m/z 93.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimental results are then compared with the theoretical values calculated from the molecular formula to confirm its empirical and molecular formula. For this compound (C₁₃H₁₉NO₂), the theoretical composition provides a benchmark for experimental verification.

| Calculated Elemental Composition for C₁₃H₁₉NO₂ | |

| Element | Mass Percentage (%) |

| Carbon (C) | 70.56% |

| Hydrogen (H) | 8.65% |

| Nitrogen (N) | 6.33% |

| Oxygen (O) | 14.46% |

X-ray Crystallography for Solid-State Structure Determination (Theoretical)

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of the individual atoms can be deduced, leading to a complete molecular structure. nih.gov

For a molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling methods. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and exposed to X-rays.

Based on the analysis of structurally similar benzamide (B126) derivatives, a hypothetical crystallographic profile for this compound can be proposed. mdpi.comacs.org Benzamide and its derivatives commonly crystallize in monoclinic or orthorhombic crystal systems. scielo.brresearchgate.net The presence of the flexible diethylamino and ethoxy groups could lead to polymorphism, where the compound can adopt different crystal packing arrangements under various crystallization conditions. mdpi.comresearchgate.net

The molecular conformation would be dictated by the steric and electronic effects of its constituent groups. The amide group is generally planar, and the orientation of the N,N-diethyl groups relative to the benzoyl moiety would be a key conformational feature. The ethoxy group at the para position of the benzene ring is also subject to rotational freedom.

A theoretical set of crystallographic parameters for this compound is presented below, based on typical values for related organic molecules and benzamide derivatives. researchgate.net

| Parameter | Theoretical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 10 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 2500 |

| Z | 4 or 8 |

| Interaction Type | Potential Atom Pairs | Expected Distance (Å) |

| C-H···O Hydrogen Bond | C(ethyl)-H ··· O(carbonyl) | 2.2 - 2.8 |

| C-H···π Interaction | C(ethyl)-H ··· C(aromatic) | 2.5 - 3.0 |

| π-π Stacking | Benzene Ring ↔ Benzene Ring | 3.3 - 3.8 (centroid-centroid) |

The determination of the precise crystal structure of this compound through experimental X-ray crystallography would provide invaluable insights into its solid-state conformation and the non-covalent interactions that govern its supramolecular assembly. Such data would be crucial for understanding its physical properties and for computational modeling studies.

Computational Chemistry and Molecular Modeling of Substituted Benzamides

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-ethoxy-N,N-diethylbenzamide. Methods such as Density Functional Theory (DFT) are employed to analyze various electronic properties. nih.govnih.gov

Key electronic descriptors for understanding molecular reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. tandfonline.com A smaller energy gap suggests higher reactivity. tandfonline.com For substituted benzamides, these calculations reveal how different functional groups influence the electron distribution across the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net This is critical for predicting how the molecule will interact with other chemical species. For instance, in related sulfonamide-Schiff base derivatives, the HOMO is often located on the aromatic rings and amine groups, while the LUMO is distributed over the benzene (B151609) rings and electron-withdrawing groups. nih.gov

Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating how electron density is distributed among the atoms. tandfonline.com This information, combined with Frontier Molecular Orbital (FMO) analysis, helps in understanding the molecule's reactivity and potential for intermolecular interactions. nih.gov

Calculated Electronic Properties of Substituted Benzamides

| Property | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Electron-donating ability | DFT/B3LYP nih.gov |

| LUMO Energy | Electron-accepting ability | DFT/B3LYP nih.gov |

| HOMO-LUMO Gap | Chemical reactivity and stability | DFT/B3LYP tandfonline.com |

| Mulliken Charges | Partial atomic charges, reactivity sites | DFT/B3LYP tandfonline.com |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of flexible molecules like this compound are heavily dependent on their three-dimensional conformation. Conformational analysis involves identifying the stable conformers and determining the energy barriers for rotation around single bonds. libretexts.org

Computational methods can map the potential energy surface of the molecule, identifying low-energy conformers (local minima) and the transition states that connect them. nih.gov The relative energies of these conformers determine their population at a given temperature. For example, studies on similar N,N-diethyl acetamides have shown the existence of stable gauche and cis conformations, with their relative populations being influenced by solvent polarity. nih.gov Natural Bond Orbital (NBO) analysis can be used to understand the stabilizing intramolecular interactions, such as hyperconjugation, that favor certain conformations. nih.gov

Key Conformational Features of N,N-diethylbenzamides

| Rotatable Bond | Description | Impact on Structure |

|---|---|---|

| Phenyl-Carbonyl | Rotation of the benzoyl group | Affects planarity and conjugation |

| Carbonyl-Nitrogen | Amide bond rotation | Influences the orientation of the diethylamino group |

| Nitrogen-Ethyl | Rotation of the ethyl groups | Determines the steric bulk around the amide |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. researchgate.netnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances. nih.gov For instance, in a related procainamide (B1213733) complex, DFT calculations showed a strong correlation with experimental ¹H-NMR data. nih.gov

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Harmonic frequency calculations using DFT can predict these frequencies with a reasonable degree of accuracy. researchgate.netaip.org The calculated IR spectrum can be used to assign the absorption bands observed in an experimental spectrum to specific functional groups and vibrational motions, such as the characteristic C=O stretch of the amide group and the C-O-C stretches of the ethoxy group. nih.gov For benzamide (B126), DFT calculations have been used to assign the principal active infrared fundamental modes. researchgate.net

Predicted Spectroscopic Data for a Generic 4-substituted-N,N-diethylbenzamide

| Spectroscopic Parameter | Predicted Range/Value | Computational Method |

|---|---|---|

| ¹H NMR (Ar-H) | δ 6.5-8.0 ppm | GIAO-DFT |

| ¹H NMR (O-CH₂) | δ 3.9-4.2 ppm | GIAO-DFT |

| ¹H NMR (N-CH₂) | δ 3.2-3.6 ppm | GIAO-DFT |

| ¹³C NMR (C=O) | δ 165-175 ppm | GIAO-DFT |

| IR (C=O stretch) | 1630-1680 cm⁻¹ | DFT/B3LYP nih.gov |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving substituted benzamides, such as hydrolysis. chemistrysteps.com By mapping the potential energy surface for a reaction, chemists can identify the most likely reaction pathway, including the structures of intermediates and transition states. cdnsciencepub.com

The hydrolysis of benzamides can occur under acidic or basic conditions, leading to the formation of a carboxylic acid and an amine. prezi.comyoutube.com Computational studies can model the step-by-step mechanism, for example, the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent cleavage of the C-N bond. chemistrysteps.comprezi.com

Calculating the activation energies for different potential pathways allows for the determination of the most favorable reaction mechanism. cdnsciencepub.com For the hydrolysis of benzamide in strong acids, computational models have helped to delineate the roles of different numbers of water molecules in the transition state. cdnsciencepub.com This level of mechanistic detail is often difficult to obtain through experimental methods alone.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. archivepp.com

In QSPR studies of substituted benzamides, a wide range of molecular descriptors can be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., Wiener index, Zagreb group parameter). nih.gov

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies, atomic charges). researchgate.net

Physicochemical descriptors: Such as logP and Topological Polar Surface Area (TPSA).

These descriptors are then correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. ijcrt.org For series of benzamide derivatives, QSPR models have been developed to predict properties like biological activity. nih.govunair.ac.id For example, studies have shown that hydrophobic character is crucial for the activity of certain benzamide derivatives. nih.gov

Several important molecular descriptors that are relevant to a compound's pharmacokinetic profile can be predicted computationally.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's hydrophobicity or lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties.

Rotatable Bonds: The number of rotatable bonds is a measure of a molecule's conformational flexibility.

For this compound, these descriptors can be readily calculated using various software packages. mdpi.comchem960.com

Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA | 29.5 Ų chem960.com | Related to membrane permeability |

| LogP | 2.57 chem960.com | Measure of lipophilicity |

| Rotatable Bonds | 5 chem960.com | Index of molecular flexibility |

| Hydrogen Bond Acceptors | 2 chem960.com | Potential for hydrogen bonding |

| Hydrogen Bond Donors | 0 chem960.com | Potential for hydrogen bonding |

| Molar Refractivity | 67.5 ± 0.3 cm³ | Related to molecular volume and polarizability |

Analytical Method Development and Validation for Benzamide Compound Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For 4-ethoxy-N,N-diethylbenzamide, both liquid and gas chromatography techniques are applicable, with the choice depending on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

Reverse Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of moderately polar to nonpolar compounds such as N,N-disubstituted benzamides. nih.govresearchgate.netnih.govsielc.com The stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netsielc.com

The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. The optimization of RP-HPLC conditions for this compound would involve a systematic evaluation of:

Column Selection: A C18 column is a common starting point for the analysis of benzamide (B126) derivatives, offering a good balance of hydrophobicity and retention. nih.govresearchgate.netnih.gov The choice of column dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the separation. ijaresm.com

Mobile Phase Composition: The ratio of the aqueous component to the organic modifier is a critical parameter that controls the retention time of the analyte. Increasing the proportion of the organic modifier (e.g., acetonitrile) will decrease the retention time of this compound. sielc.com A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of the target compound from any impurities. nih.gov

pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the retention behavior of ionizable compounds. While this compound is a neutral compound, controlling the pH can be important for suppressing the ionization of any acidic or basic impurities, leading to sharper peaks and improved resolution.

A typical starting point for method development for a compound like this compound is presented in the following table.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound, based on common practices for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. mdpi.com The principles of method development for UPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. mdpi.com A UPLC method for this compound would offer the advantage of shorter run times and improved peak shapes, making it suitable for high-throughput analysis. mdpi.com The conditions would be adapted from an HPLC method, with adjustments to the gradient slope and flow rate to take advantage of the smaller particle size. mdpi.com

| Parameter | UPLC Condition |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

This table illustrates a potential set of UPLC conditions for the analysis of this compound, highlighting the faster analysis time compared to conventional HPLC.

Preparative HPLC is used to isolate and purify larger quantities of a compound, moving from an analytical to a production scale. warwick.ac.uk This technique is essential for obtaining high-purity this compound for use as a reference standard or for further research. The principles of separation are the same as analytical HPLC, but the columns are larger in diameter, and higher flow rates are used to accommodate larger sample loads. warwick.ac.uk Method development for preparative HPLC often begins with an optimized analytical method, which is then scaled up. lcms.cz The goal is to maximize throughput while maintaining the required purity of the isolated compound. warwick.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Benzamides

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While some benzamides may require derivatization to increase their volatility, N,N-disubstituted benzamides can often be analyzed directly. nih.gov In GC, the sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects and helps to identify the separated components based on their mass-to-charge ratio and fragmentation patterns. libretexts.org

A typical GC-MS method for a benzamide derivative would involve:

Column: A nonpolar or moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

Carrier Gas: Helium is the most common carrier gas.

Temperature Program: A temperature gradient is typically employed to ensure the elution of compounds with a range of boiling points.

Ionization: Electron ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification. whitman.edu

The fragmentation of benzamides in the mass spectrometer often involves cleavage of the amide bond, leading to characteristic fragment ions that can aid in structure elucidation. researchgate.net

| Parameter | GC-MS Condition |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range | 40-500 amu |

This table provides a representative set of GC-MS parameters that could be used for the analysis of volatile benzamides.

Spectrophotometric Quantification Methods (UV-Vis)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. nih.gov Aromatic compounds, such as this compound, typically exhibit strong UV absorbance due to the presence of the benzene (B151609) ring. libretexts.org

The basis of quantification using UV-Vis spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be prepared, and its absorbance would be measured at the wavelength of maximum absorbance (λmax). nih.gov The λmax for aromatic compounds is influenced by the substituents on the benzene ring. up.ac.za For a compound with a benzamide structure, the λmax is typically in the range of 220-280 nm. libretexts.org For example, the related compound procainamide (B1213733) hydrochloride has a λmax at 272 nm in a basic solution. nih.gov

Validation of Analytical Methods according to Academic and Regulatory Guidelines (e.g., ICH)

The validation of an analytical method is a critical process in pharmaceutical development and quality control, ensuring that the chosen method is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation study would be conducted in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). This process involves a series of experimental evaluations to demonstrate the method's reliability, accuracy, and precision.

Assessment of Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components in the sample. For a high-performance liquid chromatography (HPLC) method developed for this compound, specificity and selectivity are paramount.

To assess these parameters, a series of experiments would be performed. This includes the analysis of a placebo formulation (containing all excipients except the active pharmaceutical ingredient, this compound) to demonstrate the absence of interfering peaks at the retention time of the analyte. Additionally, samples of this compound would be subjected to forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the main analyte peak, confirming the stability-indicating nature of the method. echemi.comwisdomlib.orgloesungsfabrik.de

A peak purity analysis using a photodiode array (PDA) detector is also a crucial component of specificity assessment. This analysis compares the UV-Vis spectra across the analyte peak in both standard and stressed samples. A high degree of spectral homogeneity indicates that the peak is pure and not co-eluting with any impurities or degradants.

Table 1: Specificity Study Results for this compound Analysis by HPLC

| Sample | Retention Time of this compound (min) | Peak Purity Index | Resolution from Nearest Impurity |

| Standard Solution | 5.2 | 0.9998 | N/A |

| Placebo | No peak detected | N/A | N/A |

| Acid Stressed Sample | 5.2 | 0.9995 | > 2.0 |

| Base Stressed Sample | 5.2 | 0.9996 | > 2.0 |

| Oxidative Stressed Sample | 5.2 | 0.9997 | > 2.0 |

| Thermally Stressed Sample | 5.2 | 0.9998 | > 2.0 |

| Photolytically Stressed Sample | 5.2 | 0.9996 | > 2.0 |

Evaluation of Linearity and Calibration Curve Performance

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by constructing a calibration curve. For the quantitative analysis of this compound, a series of standard solutions at different concentrations would be prepared and analyzed. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations.

The performance of the calibration curve is evaluated based on the correlation coefficient (r²) and the y-intercept. A correlation coefficient close to 1.000 indicates a strong linear relationship. The y-intercept should be minimal, demonstrating that there is no significant systematic error. The linearity of the method would be established over a range that typically spans from 50% to 150% of the expected working concentration. scispace.comsemanticscholar.orgepa.gov

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 50 | 251000 |

| 75 | 374500 |

| 100 | 502000 |

| 125 | 626500 |

| 150 | 751000 |

Calibration Curve Parameters:

Determination of Precision (Repeatability, Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing a minimum of six replicate analyses of a sample at 100% of the test concentration. The relative standard deviation (RSD) of the results is then calculated.

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or using different equipment. To evaluate intermediate precision, the analysis is repeated on a different day by a different analyst. The RSD is calculated for the combined results from both sets of experiments. nih.gov

Table 3: Precision Data for the Analysis of this compound

| Parameter | Analyst 1 / Day 1 (Assay %) | Analyst 2 / Day 2 (Assay %) |

| Replicate 1 | 99.8 | 100.1 |

| Replicate 2 | 100.2 | 99.7 |

| Replicate 3 | 99.9 | 100.3 |

| Replicate 4 | 100.1 | 99.9 |

| Replicate 5 | 99.7 | 100.2 |

| Replicate 6 | 100.3 | 99.8 |

| Mean | 100.0 | 100.0 |

| Standard Deviation | 0.24 | 0.24 |

| RSD (%) | 0.24% | 0.24% |

| Intermediate Precision (Overall RSD %) | \multicolumn{2}{c | }{0.24% } |

Accuracy Assessment (Recovery Studies)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a placebo formulation (spiking). The accuracy is then calculated as the percentage of the analyte recovered by the assay.

For this compound, accuracy would be assessed by preparing synthetic mixtures of the drug product at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each concentration level would be prepared in triplicate and analyzed. The percentage recovery is then calculated for each replicate. wisdomlib.orgajpaonline.comnih.gov

Table 4: Accuracy (Recovery) Data for this compound

| Concentration Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |

| 80% | 8.0 | 7.98 | 99.8 |

| 80% | 8.0 | 8.02 | 100.3 |

| 80% | 8.0 | 7.96 | 99.5 |

| 100% | 10.0 | 10.05 | 100.5 |

| 100% | 10.0 | 9.98 | 99.8 |

| 100% | 10.0 | 10.02 | 100.2 |

| 120% | 12.0 | 12.08 | 100.7 |

| 120% | 12.0 | 11.95 | 99.6 |

| 120% | 12.0 | 12.04 | 100.3 |

| Mean Recovery (%) | \multicolumn{3}{c | }{100.1% } |

Establishment of Detection and Quantitation Limits (LOD, LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas are commonly used:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ = the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line.

S = the slope of the calibration curve.

To determine these values for this compound, a calibration curve would be constructed using a series of low-concentration standards. The standard deviation of the y-intercept and the slope would then be used to calculate the LOD and LOQ. und.edunih.govtbzmed.ac.ir

Table 5: Determination of LOD and LOQ for this compound

| Parameter | Value |

| Slope of the Calibration Curve (S) | 5000 |

| Standard Deviation of the y-intercept (σ) | 250 |

| Calculated LOD (µg/mL) | 0.165 |

| Calculated LOQ (µg/mL) | 0.50 |

Robustness and Ruggedness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. chromatographyonline.comnih.govpharmaguideline.com

For the HPLC analysis of this compound, robustness would be evaluated by introducing small changes to critical method parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the analytical results (e.g., peak area, retention time, and resolution) would be monitored.

Table 6: Robustness Testing for the Analysis of this compound

| Parameter Varied | Variation | Retention Time (min) | Peak Area (RSD %) | Resolution |

| Nominal Condition | - | 5.20 | 0.3 | > 2.0 |

| Mobile Phase pH | pH 3.3 | 5.15 | 0.4 | > 2.0 |

| pH 3.7 | 5.25 | 0.3 | > 2.0 | |

| Column Temperature | 28°C | 5.28 | 0.5 | > 2.0 |

| 32°C | 5.12 | 0.4 | > 2.0 | |

| Flow Rate | 0.9 mL/min | 5.78 | 0.6 | > 2.0 |

| 1.1 mL/min | 4.73 | 0.5 | > 2.0 |

Structure Property Relationships in N,n Diethylbenzamide Analogs Excluding Medicinal Applications

Influence of Substituent Effects on Reactivity and Electronic Structure

The nature and position of substituents on the phenyl ring of N,N-diethylbenzamide derivatives dictate the electron density distribution within the molecule, thereby affecting its reactivity and electronic properties. The 4-ethoxy group in 4-ethoxy-N,N-diethylbenzamide plays a significant role in modulating these characteristics.

The ethoxy group (-OCH₂CH₃) at the para-position is an electron-donating group due to the resonance effect of the oxygen's lone pairs, which is stronger than its inductive electron-withdrawing effect. This donation of electron density increases the electron richness of the aromatic ring and influences the carbonyl group of the amide. This increased electron density on the phenyl ring can make the compound more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted N,N-diethylbenzamide.

Conversely, the electron-donating nature of the 4-ethoxy group can decrease the electrophilicity of the carbonyl carbon in the amide moiety. This is because the delocalization of the oxygen's lone pairs into the ring and subsequently towards the carbonyl group reduces its partial positive charge. This effect can, in turn, influence the reactivity of the amide towards nucleophilic attack. Studies on substituted benzamides have shown that such electronic effects can alter the rotational barrier around the C-N bond of the amide, a key feature of amide structure and reactivity. For instance, electron-donating groups generally lead to a slight decrease in this barrier.

The electronic properties of substituted benzamides can be quantitatively assessed using techniques like ¹³C NMR spectroscopy. The chemical shifts of the ring carbon atoms are sensitive to the electronic effects of the substituents. By applying a dual-substituent parameter approach, polar and resonance substituent constants can be derived for the C(O)N(C₂H₅)₂ group, providing a quantitative measure of its electronic influence on the phenyl ring.

Structure-Repellency Relationships in Insect Repellents

The search for effective insect repellents has led to extensive research into the structure-activity relationships (SAR) of various chemical classes, including N,N-diethylbenzamide analogs. The primary goal is to identify the molecular features that confer high repellency and long-lasting protection against a broad spectrum of insects.

While data specifically comparing the three isomers of ethoxy-N,N-diethylbenzamide is limited, research on related analogs provides valuable insights. The position of a substituent on the benzamide (B126) ring is crucial for repellent activity. For instance, N,N-diethyl-m-toluamide (DEET) is considered the gold standard for insect repellents.

Studies have shown that unsubstituted N,N-diethylbenzamide (DEB) also possesses significant repellent properties. In laboratory and field trials, a 12% N,N-diethylbenzamide cream provided 100% protection against Anopheles stephensi for up to 11 hours and against Aedes aegypti for about 6 hours, which was comparable to DEET formulations. nih.govresearchgate.net

The introduction of an ethoxy group, as in O-ethoxy-N,N-diethylbenzamide, is expected to modify this activity. A patent from 1955 described ortho-ethoxy-N,N-diethylbenzamide as an effective repellent against Aedes aegypti, providing an average of 308 minutes of protection when applied to the skin. This suggests that the addition of an ethoxy group can be compatible with, and potentially enhance, repellent efficacy. The durability of this compound was also noted, with impregnated fabric remaining repellent for at least 37 days.

The following table summarizes the protection times of N,N-diethylbenzamide and a related analog against common mosquito species.

| Compound | Concentration | Mosquito Species | Protection Time |

| N,N-diethylbenzamide | 12% (cream) | Anopheles stephensi | ~11 hours |

| N,N-diethylbenzamide | 12% (cream) | Aedes aegypti | ~6 hours |

| ortho-ethoxy-N,N-diethylbenzamide | Not specified | Aedes aegypti | ~5.1 hours (308 minutes) |

This table is generated based on data from available research and patents. Direct comparative studies under identical conditions may yield different results.

For a compound to act as a spatial repellent, it must be volatile enough to form a vapor barrier above the skin, yet persistent enough to provide long-lasting protection. Therefore, molecular volatility is a critical physical parameter influencing repellent performance. If a compound is not sufficiently volatile, it cannot reach the insect's olfactory receptors. Conversely, if it is too volatile, its effective duration will be short.

The relationship between repellency and physical parameters like vapor pressure and lipophilicity is complex. Some studies on N,N-diethylbenzamide analogs have shown a general relationship between repellent potency and volatility. However, no simple correlation has been established, and other factors are clearly involved. For instance, a study on a series of amide analogs of DEET and N,N-diethylphenylacetamide (DEPA) found that vapor pressure, lipophilicity, or molecular length alone could not be directly related to protection time. documentsdelivered.com However, when these parameters were considered together, a good correlation was obtained, suggesting a multifactorial influence on repellency.

The introduction of an ethoxy group would be expected to decrease the volatility of N,N-diethylbenzamide due to the increase in molecular weight, potentially leading to a longer duration of action, provided the compound retains its intrinsic repellent activity.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity of compounds based on their molecular structures. These models aim to identify key molecular descriptors that correlate with repellent efficacy, thereby guiding the design of new and more effective repellents.